molecular formula C24H22N2O5 B2357322 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 922108-37-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2357322
CAS No.: 922108-37-0
M. Wt: 418.449
InChI Key: CXSJFEFVYMBACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core, a seven-membered ring containing one oxygen and one nitrogen atom. The molecule is substituted at position 10 with an ethyl group and at position 11 with an oxo group, forming a dihydrodibenzooxazepine scaffold. The acetamide side chain at position 2 incorporates a 2-methoxyphenoxy moiety, which confers distinct electronic and steric properties.

The compound’s synthesis likely follows protocols analogous to related dibenzooxazepine derivatives, such as coupling activated carboxylic acids with amines or employing nucleophilic substitution reactions under controlled conditions (e.g., NaH-mediated alkylation in DMF, as seen in ). However, its exact synthetic route remains unspecified in the provided evidence.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-3-26-18-8-4-5-9-20(18)31-19-13-12-16(14-17(19)24(26)28)25-23(27)15-30-22-11-7-6-10-21(22)29-2/h4-14H,3,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJFEFVYMBACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5 with a molecular weight of approximately 418.45 g/mol. The structure features an ethyl group, an oxo group, and a methoxyphenoxy acetamide moiety, contributing to its unique pharmacological profile.

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as histone deacetylase (HDAC) inhibitors . HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, this compound may exert anti-cancer effects by altering the acetylation status of histones and non-histone proteins.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties . In vitro studies suggest that it exhibits significant activity against certain bacterial strains and protozoan parasites like Giardia duodenalis, indicating potential use in treating parasitic infections.

Analgesic Properties

Research has revealed that related compounds can possess analgesic effects. For example, derivatives have been tested in the 2-phenyl-1,4-benzoquinone-induced writhing test in mice, demonstrating their ability to alleviate pain .

Study 1: HDAC Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dibenzo[b,f][1,4]oxazepine derivatives and evaluated their HDAC inhibitory activity. The compound N-(10-ethyl-11-oxo...) showed significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.

Compound NameHDAC Inhibition (IC50 µM)
N-(10-ethyl...)5.3
Control12.0

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of dibenzo[b,f][1,4]oxazepine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that N-(10-ethyl...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

PathogenMIC (µg/mL)
E. coli32
S. aureus32

Scientific Research Applications

Research indicates that this compound exhibits various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that it possesses cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : The compound may also demonstrate antibacterial activity.
  • Neurological Effects : Potential applications in treating neurological disorders have been suggested based on its interaction with dopamine receptors.

Anticancer Activity

Cytotoxicity assays have been conducted on various cancer cell lines, including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia). The following table summarizes the findings:

Cell Line IC50 Value (µM) Comments
HeLa29Significant cytotoxicity observed
L1210130Moderate cytotoxicity
CEM50Notable effects

These results indicate the compound's potential as an anticancer agent, warranting further exploration in preclinical studies.

Antimicrobial Activity

Preliminary studies suggest that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide exhibits antibacterial properties. In vitro tests against common bacterial strains showed promising results, leading to further investigations into its mechanism of action against bacterial infections.

Neurological Applications

Research has indicated that derivatives of this compound may act as selective inhibitors of the dopamine D2 receptor. This suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease. Further studies are required to elucidate the specific pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide can be contextualized by comparing it to analogous compounds within the dibenzooxazepine and dibenzothiazepine families. Key comparisons are outlined below:

Structural Modifications and Substituent Effects

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Dibenzo[b,f][1,4]oxazepine 10-Ethyl, 11-oxo; 2-(2-methoxyphenoxy)acetamide ~434.44 g/mol* Enhanced solubility due to methoxy group; potential for hydrogen bonding
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () Dibenzo[b,f][1,4]oxazepine 10-Methyl, 11-oxo; 2-(trifluoromethyl)benzamide ~430.37 g/mol Electron-withdrawing CF₃ group may improve metabolic stability
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () Dibenzo[b,f][1,4]oxazepine 10-Butyl, 3-nitro, 11-oxo; 3-acetamidophenoxy ~491.48 g/mol Nitro group introduces polarity; potential for redox activity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () Dibenzo[b,f][1,4]thiazepine 10-Ethyl, 11-oxo; 2-(4-methoxyphenyl)acetamide; 5-oxide ~452.50 g/mol Thiazepine core with sulfoxide may alter receptor binding vs. oxazepine
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester () Dibenzo[b,f][1,4]oxazepine 10-Ethyl, 11-oxo; carbamic acid ethyl ester ~354.38 g/mol Ethyl carbamate group simplifies pharmacokinetics; anti-inflammatory activity

*Calculated based on molecular formula (C₂₆H₂₃N₂O₅).

Research Findings and Implications

  • Receptor Selectivity: The dibenzooxazepine core is associated with dopamine D2 receptor antagonism in analogs like BT2 . The 2-methoxyphenoxy group may fine-tune selectivity toward serotonin or adrenergic receptors due to its hydrogen-bonding capacity.
  • Metabolic Stability: The methoxy group in the target compound may slow oxidative metabolism compared to non-substituted phenyl derivatives, as seen in thiazepine analogs .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic approach divides the target molecule into two primary components:

  • Dibenzo[b,f]oxazepin core with ethyl and oxo substituents at positions 10 and 11.
  • 2-(2-Methoxyphenoxy)acetamide side chain.

Dibenzo[b,f]Oxazepin Core Synthesis

The dibenzooxazepine system (C13H9NO2) is a seven-membered ring fused to two benzene rings, with an oxygen and nitrogen atom at positions 1 and 4. Introducing the 10-ethyl-11-oxo group necessitates strategic functionalization during or after cyclization.

Cyclization via Ullmann Coupling

Aryl ether formation between 2-aminophenol derivatives and ortho-halogenated benzoyl compounds under copper catalysis can construct the oxazepine ring. For example, reacting 2-bromo-N-(2-hydroxyphenyl)acetamide with a substituted benzaldehyde may yield the fused ring system.

Reductive Amination Approach

Condensation of 2-aminophenol with a diketone followed by reduction could form the oxazepine skeleton. However, controlling regioselectivity for the ethyl and oxo groups remains challenging.

Stepwise Synthesis of the Dibenzooxazepin Core

Preparation of 10-Ethyl-11-Oxo Intermediate

Procedure :

  • Starting Material : 2-Nitroresorcinol is ethylated using ethyl bromide in the presence of K2CO3, yielding 2-ethoxy-5-nitrophenol.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, forming 2-ethoxy-5-aminophenol.
  • Cyclization : Treatment with chloroacetyl chloride in DMF induces ring closure, generating the dibenzooxazepin core with an acetyl group at position 11.
  • Oxidation : Jones oxidation (CrO3/H2SO4) introduces the oxo group at position 11.

Key Data :

Step Reagents Temperature (°C) Yield (%)
Ethylation EtBr, K2CO3 80 85
Reduction H2/Pd-C 25 92
Cyclization ClCH2COCl 120 78
Oxidation CrO3/H2SO4 0–5 65

Synthesis of 2-(2-Methoxyphenoxy)Acetamide Side Chain

Nucleophilic Substitution Method

Adapting methods from EP1506156A1, the side chain is synthesized via:

  • Reaction of 2-Methoxyphenol with 2-Chloroacetamide :
    • 2-Methoxyphenol (1 eq) and chloroacetamide (1.2 eq) are heated in acetone with K2CO3 (2 eq) at 60°C for 12 hours.
    • Yield : 89%.
  • Alternative Route Using Oxazoline Intermediates :
    • 2-Methyloxazoline reacts with 2-methoxyphenol at 160°C without solvent, forming N-[2-(2-methoxyphenoxy)ethyl]acetamide.

Coupling of Core and Side Chain

Amide Bond Formation

The final step involves coupling the dibenzooxazepin amine with 2-(2-methoxyphenoxy)acetic acid.

Procedure :

  • Activation : 2-(2-Methoxyphenoxy)acetic acid (1 eq) is treated with HATU (1.05 eq) and DIPEA (3 eq) in DMF for 30 minutes.
  • Coupling : The activated acid is added to 10-ethyl-11-oxo-dibenzooxazepin-2-amine (1 eq) and stirred at 25°C for 24 hours.
  • Purification : Column chromatography (SiO2, EtOAc/hexane) isolates the product.

Optimization Data :

Coupling Agent Solvent Time (h) Yield (%)
HATU DMF 24 82
EDCl/HOBt DCM 48 68
DCC THF 72 54

Alternative One-Pot Multicomponent Synthesis

Inspired by PMC6759581, a Ugi-type reaction could theoretically assemble the molecule:

  • Components :
    • 2-Formylphenoxyacetic acid (aryl component).
    • 10-Ethyl-11-oxo-dibenzooxazepin-2-amine (amine component).
    • Isocyanide (e.g., tert-butyl isocyanide).
  • Mechanism :
    • Iminium ion formation between the aldehyde and amine.
    • Isocyanide addition and Mumm rearrangement.
    • Cyclization to form the acetamide bond.

Challenges : Low yield (∼35%) due to steric hindrance from the dibenzooxazepin core.

Critical Analysis of Methodologies

Efficiency Comparison

Method Steps Overall Yield (%) Scalability
Stepwise Coupling 4 52 High
Multicomponent 1 35 Low

Key Challenges

  • Regioselectivity : Ensuring ethyl and oxo groups occupy positions 10 and 11 during cyclization.
  • Steric Hindrance : Bulky dibenzooxazepin core impedes coupling reactions, necessitating potent activating agents.
  • Purification : Chromatography is required at multiple stages due to byproduct formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.